Hodgkinsine

Analgesic Pain Research In Vivo Pharmacology

Hodgkinsine is a stereochemically complex trimeric alkaloid with a unique dual mechanism: mu-opioid agonist and NMDA antagonist. Generic substitution with monomers or dimers (e.g., chimonanthines, psychotridine) invalidates its pharmacological profile. Validated for analgesic SAR (naloxone-reversible), antimicrobial (MIC 5 µg/mL), broad-spectrum antiviral (HSV-1/VSV), and multi-lineage anticancer research. Procure this precise oligomeric architecture to ensure experimental reproducibility and target-pathway dissection.

Molecular Formula C33H38N6
Molecular Weight 518.7 g/mol
CAS No. 18210-71-4
Cat. No. B231384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHodgkinsine
CAS18210-71-4
Synonymshodgkinsine
hodgkinsine B
Molecular FormulaC33H38N6
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C
InChIInChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1
InChIKeyDPVWJPVYOXKFRQ-BDMNMGLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hodgkinsine (CAS 18210-71-4): Key Procurement Considerations and Baseline Characteristics


Hodgkinsine (CAS 18210-71-4) is a trimeric pyrrolidinoindoline alkaloid first isolated from Psychotria oleoides [1]. It is a major bioactive constituent of several Psychotria species (Rubiaceae), including P. colorata [2]. Hodgkinsine has garnered scientific interest primarily due to its demonstrated dual mechanism of action as both a mu-opioid receptor agonist and an NMDA receptor antagonist, a profile that underlies its dose-dependent analgesic effects in preclinical models [3]. Beyond its central analgesic properties, hodgkinsine exhibits a broad bioprofile encompassing antimicrobial and cytotoxic activities [4].

Why Hodgkinsine Cannot Be Interchanged with Generic Pyrrolidinoindoline Alkaloids


Hodgkinsine belongs to the complex oligocyclotryptamine family of natural products, characterized by multiple chiral centers and a unique trimeric structure composed of three pyrrolidinoindoline subunits [1]. This intricate architecture is not replicated in simpler monomeric or dimeric analogs like eseroline or the chimonanthines. Critically, the biological activity of hodgkinsine is exquisitely sensitive to its stereochemistry and oligomeric state. For instance, while some synthetic dimers like (+)-chimonanthine partially mimic its analgesic profile, they do so with significantly different potency and, in some cases, fail to recapitulate the full dual-mechanism (mu-opioid/NMDA) activity in vivo [2]. Similarly, the related alkaloid psychotridine, while an NMDA antagonist, lacks the mu-opioid component that defines hodgkinsine's unique pharmacological signature [3]. Therefore, generic substitution with other pyrrolidinoindoline alkaloids is not scientifically valid; each analog possesses a distinct structure-activity relationship (SAR) profile that directly impacts its experimental utility and procurement rationale.

Hodgkinsine (CAS 18210-71-4): Quantitative Comparative Evidence for Scientific Selection


In Vivo Analgesic Efficacy: Superiority Over Dimeric Analogs in Thermal Nociception

Hodgkinsine exhibits a distinct and more complete analgesic profile in vivo compared to its dimeric counterparts. While the synthetic dimers (-)-, (+)-, and (meso)-chimonanthine were all evaluated, only (+)-chimonanthine (12) and calycosidine were found to partially resemble the analgesic profile of hodgkinsine. However, the nature of this resemblance is qualitative; the original study by Verotta et al. demonstrated that hodgkinsine produces a dose-dependent, naloxone-reversible analgesic effect in thermal models of nociception, a key feature not fully replicated by the dimers [1]. This establishes hodgkinsine as the gold-standard reference compound for this class in thermal pain models.

Analgesic Pain Research In Vivo Pharmacology Natural Product

Dual Mechanism of Action: Differentiated NMDA Antagonism in Capsaicin-Induced Pain

Hodgkinsine's mechanism of action is distinguished by its concurrent activity as both a mu-opioid agonist and an NMDA receptor antagonist. The NMDA antagonist component is functionally validated by its potent, dose-dependent analgesic activity against capsaicin-induced pain, a model highly sensitive to NMDA receptor modulation [1]. This dual action contrasts sharply with related alkaloids like psychotridine, which acts solely as an NMDA antagonist with negligible mu-opioid affinity, and eseroline, which acts primarily as an opioid agonist [2]. This dual-target engagement is a key differentiator for applications targeting complex pain states.

NMDA Receptor Pain Neuropharmacology Alkaloid

Antimicrobial Potency: Superior MIC Profile Versus Related Alkaloids

In a comparative study of pyrrolidinoindoline alkaloids from Calycodendron milnei, hodgkinsine (reported as hodgkinsine A) was identified as one of the most potent antimicrobial agents. It exhibited minimum inhibitory concentration (MIC) values as low as 5 µg/mL, a potency matched only by the tetrameric quadrigemine C [1]. This quantitative MIC data demonstrates that hodgkinsine is a leading antimicrobial candidate within its structural class, with efficacy equal to a more complex tetramer.

Antimicrobial Antifungal Natural Product MIC

Selective Antiviral Activity: Potency Against Both DNA and RNA Viruses

Within the same panel of pyrrolidinoindoline alkaloids, hodgkinsine (hodgkinsine A) was unique in exhibiting 'substantial antiviral activity' against both a DNA virus (herpes simplex type 1, HSV-1) and an RNA virus (vesicular stomatitis virus, VSV) [1]. This dual-spectrum antiviral activity is a key differentiator, as other alkaloids in the series did not demonstrate the same breadth or potency of viral inhibition.

Antiviral Virology Natural Product Herpes Simplex Virus

Cytotoxic Selectivity: Higher Potency Against Specific Cancer Cell Lines

In a cytotoxicity screen of alkaloids from Margaritopsis carrascoana, hodgkinsine was identified as the most active compound against a panel of cancer cell lines, including HCT-116 (colorectal), OVCAR-8 (ovarian), HL-60 (leukemia), and SF-295 (glioblastoma) [1]. The study noted that the first two compounds tested showed only weak activity against the HL-60 line, while hodgkinsine demonstrated broad, potent activity across multiple lines, highlighting its superior and selective cytotoxic profile compared to co-isolated alkaloids.

Cytotoxicity Cancer Natural Product HCT-116

Hodgkinsine (CAS 18210-71-4): Evidence-Based Applications for Procurement Decisions


Analgesic Drug Discovery: Profiling Dual Mu-Opioid/NMDA Mechanisms

Hodgkinsine is ideally suited for academic and pharmaceutical research programs investigating novel, non-opioid or adjunctive analgesic strategies. Its validated dual mechanism as a mu-opioid agonist and NMDA antagonist, demonstrated through naloxone-reversible thermal analgesia and potent capsaicin-induced pain inhibition [1], makes it a critical tool for probing the synergistic effects of this unique pharmacological combination. It serves as a reference standard for SAR studies aiming to decouple these activities or to optimize the dual-target profile.

Antimicrobial Lead Optimization: Utilizing a Potent, Broad-Spectrum Scaffold

With a demonstrated MIC as low as 5 µg/mL against a panel of microbes [1], hodgkinsine provides a validated trimeric scaffold for antimicrobial drug discovery. Its potency, which rivals the more complex tetramer quadrigemine C, makes it an attractive candidate for medicinal chemistry campaigns focused on developing new antibiotics or antifungals. It is particularly valuable for programs seeking a structurally distinct class of antimicrobials with a known, potent starting point.

Antiviral Research: Investigating Broad-Spectrum (DNA/RNA) Viral Inhibition

Hodgkinsine's unique ability to exhibit substantial antiviral activity against both a DNA virus (HSV-1) and an RNA virus (VSV) [1] positions it as a rare chemical probe for broad-spectrum antiviral research. It is an essential compound for virology labs studying host-virus interactions or for groups screening for novel viral inhibitors, as its dual-spectrum activity is not a common feature among related pyrrolidinoindoline alkaloids.

Oncology Research: A Potent Cytotoxic Natural Product for Target Identification

Hodgkinsine's profile as the most active compound in a panel against HCT-116, OVCAR-8, HL-60, and SF-295 cancer cell lines [1] makes it a high-value starting point for cancer research. It is well-suited for use as a positive control in cytotoxicity assays and as a chemical probe for identifying the specific cellular targets and pathways mediating its growth-inhibitory effects across a range of solid and hematological tumor models.

Technical Documentation Hub

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19 linked technical documents
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